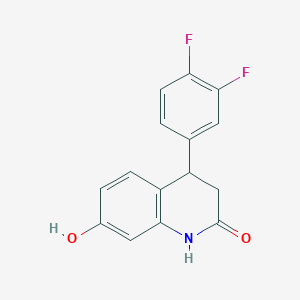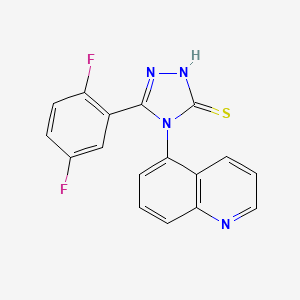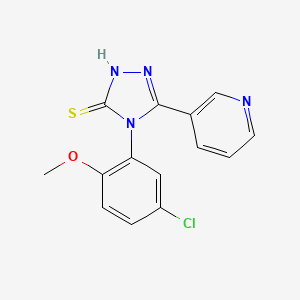![molecular formula C22H17N3O3 B14943734 2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile](/img/structure/B14943734.png)
2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE is a complex organic compound with a unique structure that includes a benzofuran core, a methoxybenzoyl group, and a dimethylamino ethenyl side chain
Preparation Methods
The synthesis of 2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE typically involves multiple steps, starting with the preparation of the benzofuran core. The synthetic route may include electrophilic aromatic substitution reactions to introduce the methoxybenzoyl group and subsequent reactions to attach the dimethylamino ethenyl side chain. Industrial production methods would likely involve optimizing these reactions for yield and purity, using catalysts and specific reaction conditions to ensure efficient synthesis .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring, allowing for the introduction of different substituents. Common reagents used in these reactions include bromine for electrophilic substitution and hydrogen gas for reduction.
Scientific Research Applications
2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino ethenyl side chain can interact with active sites, while the benzofuran core provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives and molecules with methoxybenzoyl groups. Compared to these, 2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- Benzimidazole derivatives
- Other benzofuran derivatives with different substituents .
Properties
Molecular Formula |
C22H17N3O3 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[(E)-2-(dimethylamino)ethenyl]-3-(4-methoxybenzoyl)-1-benzofuran-5,6-dicarbonitrile |
InChI |
InChI=1S/C22H17N3O3/c1-25(2)9-8-19-21(22(26)14-4-6-17(27-3)7-5-14)18-10-15(12-23)16(13-24)11-20(18)28-19/h4-11H,1-3H3/b9-8+ |
InChI Key |
SLNKRQWZOPBABY-CMDGGOBGSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=C(C2=C(O1)C=C(C(=C2)C#N)C#N)C(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CN(C)C=CC1=C(C2=C(O1)C=C(C(=C2)C#N)C#N)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-bromofuran-2-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B14943654.png)
![N,N'-bis[2-(pyridin-4-yl)ethyl]propanediamide](/img/structure/B14943660.png)
![2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol](/img/structure/B14943662.png)
![1-[2-(2-chlorophenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B14943665.png)
![N-[4-({4-[(acetylamino)methyl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B14943666.png)
![5-amino-3-(phenylamino)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B14943670.png)

![1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14943696.png)
![Methyl [1-(3,4-dimethoxybenzyl)piperidin-4-yl]acetate](/img/structure/B14943697.png)
![3-(3-Fluorophenyl)-6-[2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943699.png)
![4-(2-fluorophenyl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B14943702.png)
![3-(4-methylphenyl)-6-(naphthalen-2-yl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14943716.png)

